AC-Leu-NH2
Overview
Description
AC-Leu-NH2, also known as N-acetyl-L-leucine amide or (2S)-2-acetamido-4-methylpentanamide, is a chemical compound with the molecular formula C8H16N2O2 . It is used in various biochemical applications .
Molecular Structure Analysis
AC-Leu-NH2 has a molecular weight of 172.22 g/mol . Its molecular structure consists of 8 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms . The InChI string representation of its structure is InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m0/s1
.
Scientific Research Applications
Enzymatic Synthesis Optimization : AC-Leu-NH2 and related peptides have been studied in the context of enzymatic synthesis optimization. For example, research on the enzymatic synthesis of Ac-Phe-Leu-NH2 in reversed micelles found optimal conditions for high peptide yields, highlighting the influence of parameters like pH and cosurfactant concentration (Jorba et al., 1992).
Design of Peptidomimetic Inhibitors : AC-Leu-NH2 derivatives were incorporated into peptidic inhibitors of HIV-1 protease, demonstrating the potential of cyclic peptidomimetics in therapeutic applications (Abbenante et al., 1995).
Secondary Structure Analysis : The secondary structure binding motifs of peptides containing AC-Leu-NH2 have been analyzed using spectroscopy and computational methods. This research is significant for understanding peptide conformations in drug design (Fricke et al., 2007).
Study of HIV-1 Protease : Peptides similar to AC-Leu-NH2 have been used in studies to understand the kinetics of HIV-1 protease, contributing to the development of anti-HIV drugs (Hyland et al., 1991).
Ion Channel Formation : AC-Leu-NH2 analogs have been investigated for their ability to form ion channels in lipid bilayers, which is relevant in the study of antimicrobial peptides and cell membrane interactions (Anzai et al., 1991).
N-Glycosylation Studies : AC-Leu-NH2 derivatives have been used to explore the N-glycosylation process, enhancing our understanding of protein modifications and their implications in various diseases and biotechnological applications (Welply et al., 1983).
Inhibitors of Prohormone Convertases : Studies on peptide combinatorial libraries have identified AC-Leu-NH2 containing peptides as potential inhibitors of prohormone convertases, which are important in the processing of precursor proteins (Apletalina et al., 1998).
Mechanism of Action
Target of Action
AC-Leu-NH2 is a derivative of leucine, an amino acid that plays a crucial role in various biological processes. The primary targets of AC-Leu-NH2 are likely to be similar to those of leucine, which include the mTORC1 (mechanistic target of rapamycin complex 1) and LAT1 (L-type amino acid transporter 1) . These targets play significant roles in protein synthesis and cellular uptake, respectively .
Mode of Action
The activation of mTORC1 by AC-Leu-NH2, similar to leucine, is a two-step process. First, the compound is taken up by cells via LAT1 . Following cellular uptake, AC-Leu-NH2 interacts with its targets, leading to the activation of mTORC1 . This activation triggers a variety of effector mechanisms, including protein synthesis and modulation of gene expression .
Biochemical Pathways
AC-Leu-NH2, like leucine, affects several biochemical pathways. It has implications in various steps of carcinogenesis, such as angiogenesis, mitogenesis, metastasis, and other growth-related events . The substance P/neurokinin-1 receptor (SP/NK1R) system, which is involved in cancer development and progression, is also activated by this compound .
Pharmacokinetics
It’s reasonable to assume that, like leucine, it would have good bioavailability due to its uptake via lat1
Result of Action
The activation of mTORC1 by AC-Leu-NH2 leads to various molecular and cellular effects. These include stimulation of protein synthesis, modulation of gene expression, and involvement in various steps of carcinogenesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of AC-Leu-NH2. For instance, climatic factors can regulate the assembly processes of microbial communities in desert soil, which could potentially impact the action of AC-Leu-NH2
properties
IUPAC Name |
(2S)-2-acetamido-4-methylpentanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-5(2)4-7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHPXQAHAQREGGN-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30937178 | |
Record name | 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30937178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AC-Leu-NH2 | |
CAS RN |
16624-68-3 | |
Record name | N-Acetyl-D-leucineamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016624683 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-[(1-Hydroxyethylidene)amino]-4-methylpentanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30937178 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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